molecular formula C6H5Br2NO2S B14394799 2-(1,2-Dibromo-2-nitroethyl)thiophene CAS No. 89881-36-7

2-(1,2-Dibromo-2-nitroethyl)thiophene

Cat. No.: B14394799
CAS No.: 89881-36-7
M. Wt: 314.98 g/mol
InChI Key: XGRHYJGASFXELQ-UHFFFAOYSA-N
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Description

2-(1,2-Dibromo-2-nitroethyl)thiophene is an organic compound with the molecular formula C6H5Br2NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and a nitro group attached to an ethyl chain, which is further connected to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dibromo-2-nitroethyl)thiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the bromination of 2-ethylthiophene followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dibromo-2-nitroethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,2-Dibromo-2-nitroethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Dibromo-2-nitroethyl)thiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can participate in substitution reactions, modifying the compound’s activity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dibromo-2-nitroethyl)thiophene is unique due to the presence of both bromine and nitro groups on the ethyl chain, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other thiophene derivatives, making it a valuable compound for various applications .

Properties

CAS No.

89881-36-7

Molecular Formula

C6H5Br2NO2S

Molecular Weight

314.98 g/mol

IUPAC Name

2-(1,2-dibromo-2-nitroethyl)thiophene

InChI

InChI=1S/C6H5Br2NO2S/c7-5(6(8)9(10)11)4-2-1-3-12-4/h1-3,5-6H

InChI Key

XGRHYJGASFXELQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C([N+](=O)[O-])Br)Br

Origin of Product

United States

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